1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in several neurological disorders.
作用機序
CPP-115 works by inhibiting 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT, the enzyme responsible for breaking down this compound in the brain. By inhibiting this compound-AT, CPP-115 increases the levels of this compound in the brain, leading to enhanced 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazineergic neurotransmission and potential therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain and enhance 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazineergic neurotransmission. This can lead to several physiological effects, including reduced seizure activity, reduced anxiety-like behavior, and attenuated drug-seeking behavior.
実験室実験の利点と制限
One advantage of CPP-115 is its high selectivity for 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT, which reduces the risk of off-target effects. Additionally, CPP-115 has demonstrated good pharmacokinetic properties and can be administered orally, making it a potentially attractive therapeutic option. However, one limitation of CPP-115 is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels in the brain.
将来の方向性
There are several potential future directions for research involving CPP-115. One area of interest is the potential use of CPP-115 in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of CPP-115 and to optimize dosing regimens for maximum efficacy. Finally, the development of novel 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT inhibitors with improved pharmacokinetic properties and reduced toxicity may also be an area of future research.
合成法
CPP-115 can be synthesized using a multi-step process involving the reaction of piperazine with 1-cyclooctanone, followed by the addition of 3-(4-piperidinyl)propanoic acid and ethyl chloroformate. The resulting compound is then purified and characterized using various analytical techniques.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that CPP-115 can effectively increase 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in rodents and attenuate drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
3-(1-cyclooctylpiperidin-4-yl)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O/c1-2-23-16-18-25(19-17-23)22(26)11-10-20-12-14-24(15-13-20)21-8-6-4-3-5-7-9-21/h20-21H,2-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFUSUTFLTNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。